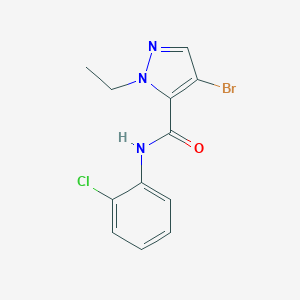
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor.
作用机制
BCTC acts as a potent and selective antagonist of the 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide receptor, which is a non-selective cation channel that is activated by various stimuli such as heat, acidity, and capsaicin. By blocking the this compound receptor, BCTC can reduce pain and inflammation in animal models. BCTC has also been shown to inhibit the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain signaling.
Biochemical and Physiological Effects:
BCTC has been shown to have significant biochemical and physiological effects in animal models. In addition to its pain-reducing effects, BCTC has been shown to reduce inflammation and edema in animal models of arthritis and colitis. BCTC has also been shown to reduce bladder hyperactivity in animal models of bladder disorders.
实验室实验的优点和局限性
One of the major advantages of using BCTC in lab experiments is its potency and selectivity as a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist. This allows researchers to specifically target the this compound receptor and study its effects on pain and inflammation. However, one limitation of using BCTC is its potential toxicity, as it has been shown to cause liver damage in some animal models.
未来方向
There are several future directions for the study of BCTC. One potential direction is the development of more potent and selective 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonists that can be used in the treatment of pain and inflammation. Another direction is the study of the role of this compound receptors in other physiological processes, such as thermoregulation and taste perception. Additionally, the potential toxicity of BCTC should be further studied to ensure its safety for use in humans.
合成方法
The synthesis of BCTC involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid with 2-chloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the final product, BCTC.
科学研究应用
BCTC has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of BCTC is in the field of pain research. As a 4-bromo-N-(2-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide antagonist, BCTC has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. BCTC has also been studied for its potential use in the treatment of bladder disorders, as this compound receptors are involved in bladder function.
属性
分子式 |
C12H11BrClN3O |
|---|---|
分子量 |
328.59 g/mol |
IUPAC 名称 |
4-bromo-N-(2-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrClN3O/c1-2-17-11(8(13)7-15-17)12(18)16-10-6-4-3-5-9(10)14/h3-7H,2H2,1H3,(H,16,18) |
InChI 键 |
HPVMOMPHRIFLIR-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
规范 SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![ethyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280090.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280091.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280094.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)

![methyl 7-methyl-3-oxo-5-phenyl-2-(2-quinoxalinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280100.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)
![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
